Product packaging for {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol(Cat. No.:CAS No. 2287272-90-4)

{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B2806563
CAS No.: 2287272-90-4
M. Wt: 126.199
InChI Key: JOMWTWNMBLJAEZ-UHFFFAOYSA-N
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Description

{3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol is a high-purity chemical building block designed for advanced research applications, particularly in medicinal chemistry and materials science. This compound features the bicyclo[1.1.1]pentane (BCP) scaffold, a highly sought-after bioisostere used in drug discovery. The BCP unit is valued for its unique three-dimensional structure and high strain energy, which can improve the physicochemical and pharmacokinetic properties of drug candidates . It is commonly used to replace linear substituents like tert -butyl groups or disubstituted benzene rings, potentially enhancing metabolic stability, solubility, and reducing lipophilicity . The methanol functional group provides a versatile handle for further synthetic modification, allowing researchers to readily conjugate the BCP moiety to larger molecular frameworks via ether, ester, or carbamate linkages. The 3-ethyl substitution offers increased steric bulk and influences the electron density of the cage structure, enabling fine-tuning of the compound's properties. This reagent is strictly for Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B2806563 {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2287272-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethyl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-3-8(4-7,5-7)6-9/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMWTWNMBLJAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 1.1.1 Pentane Architectures Relevant to 3 Ethylbicyclo 1.1.1 Pentan 1 Yl Methanol

Historical and Foundational Approaches to the Bicyclo[1.1.1]pentane Core

The journey to synthesize the highly strained and geometrically unique bicyclo[1.1.1]pentane core has been marked by ingenuity in harnessing the reactivity of strained precursors.

Bicyclo[1.1.0]butane Precursors and Carbene-Based Cyclopropanation Strategies

Early strategies to construct the bicyclo[1.1.1]pentane framework involved the use of bicyclo[1.1.0]butane precursors. nih.gov One of the foundational methods involves a cyclopropanation reaction of a bicyclo[1.1.0]butane with a carbene, such as dichlorocarbene, followed by a dehalogenation step. nih.govgoogle.com This approach leverages the strain of the bicyclo[1.1.0]butane to drive the formation of the bridged BCP system.

More recent advancements have demonstrated that 2-substituted bicyclo[1.1.1]pentane carboxylates can be synthesized through a sequence involving two carbene reactions. This process starts with a dirhodium-catalyzed intramolecular cyclopropanation to form a bicyclo[1.1.0]butane. Subsequently, a photoinduced formation of a triplet carbene leads to a diradical addition into the strained central C–C bond of the bicyclo[1.1.0]butane, yielding the desired BCP derivative. acs.orgnih.gov Computational studies support the mechanism of a triplet carbene intermediate adding to the bicyclo[1.1.0]butane's C-C bond. nih.gov

[1.1.1]Propellane Ring-Opening Reactions and Radical Pathways

The synthesis and subsequent ring-opening of [1.1.1]propellane have become a cornerstone for accessing a wide variety of BCP derivatives. nih.govacs.org [1.1.1]Propellane, an even more strained hydrocarbon, readily undergoes reactions that cleave its central C1–C3 bond. nih.govrsc.org This reactivity has been exploited through both anionic and radical pathways. nih.govacs.org

Radical additions to [1.1.1]propellane are particularly versatile. nih.govrsc.org These reactions typically involve the addition of a radical species to the central bond, generating a bridgehead BCP radical. nih.govrsc.org This intermediate can then be trapped by various reagents, leading to 1,3-disubstituted BCPs. nih.govacs.orgbris.ac.uk A wide range of radicals, including those derived from alkyl halides, carboxylic acids, and aldehydes, have been successfully employed. nih.govnih.gov The utility of this approach is highlighted by its applicability in late-stage functionalization of complex molecules. nih.govnih.gov

The following table summarizes key foundational methods for BCP synthesis:

PrecursorMethodKey Features
Bicyclo[1.1.0]butaneCarbene CyclopropanationUtilizes strain of the precursor; often involves a dehalogenation step. nih.govgoogle.com
Bicyclo[1.1.0]butaneSequential Carbene ReactionsDirhodium-catalyzed cyclopropanation followed by photoinduced triplet carbene addition. acs.orgnih.gov
[1.1.1]PropellaneAnionic Ring-OpeningReaction with nucleophiles like organolithium or Grignard reagents. thieme-connect.de
[1.1.1]PropellaneRadical Ring-OpeningAddition of a radical to the central bond to form a bridgehead BCP radical intermediate. nih.govrsc.org

Advanced and Selective Synthesis of Substituted Bicyclo[1.1.1]pentanes

Building upon the foundational methods, recent research has focused on developing more advanced, selective, and milder synthetic routes to functionalized BCPs, including those with specific stereochemistry.

Photochemical and Radical Initiated Processes for Asymmetric 1,3-Disubstitution

Photochemical and radical-initiated processes have proven to be powerful tools for the synthesis of 1,3-disubstituted BCPs. google.com Visible light-induced methods, often employing photoredox catalysis, allow for the generation of radicals under mild conditions, which can then add to [1.1.1]propellane. nih.govrsc.org For instance, a cooperative system using an iridium photocatalyst and N-heterocyclic carbene (NHC) catalysis has been developed for the synthesis of 1,3-disubstituted BCP ketones. rsc.org

Furthermore, the combination of photoredox catalysis with organocatalysis has enabled the direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane, representing a significant advance in stereoselective ring-opening. nih.govresearchgate.net These methods often exhibit high functional group tolerance and operational simplicity. rsc.org Large-scale photochemical synthesis of BCP derivatives has also been demonstrated using flow chemistry, highlighting the practical utility of these approaches. figshare.comnih.govacs.org

Metal-Free and Mild Methodologies for Bicyclo[1.1.1]pentane Derivatives

A growing trend in the synthesis of BCPs is the development of metal-free and mild methodologies. These approaches offer advantages in terms of cost, toxicity, and ease of purification. One such strategy involves a visible light-induced, metal-free acylation of [1.1.1]propellane with aldehydes, using tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent to generate acyl radicals. keaipublishing.com This method proceeds at room temperature and is tolerant of oxidation-sensitive functional groups. keaipublishing.com

Another notable metal-free approach is the homolytic aromatic alkylation for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, demonstrating the applicability of these methods to the synthesis of complex, medicinally relevant building blocks. rsc.org Additionally, the silaboration of [1.1.1]propellane provides a storable, metal-free feedstock for BCP derivatives. nih.gov

Enantioselective C-H Activation and Functionalization Strategies

A conceptually innovative approach to chiral substituted BCPs is through the enantioselective functionalization of C–H bonds of the BCP core itself. researchgate.netnsf.govberkeley.eduresearcher.life This strategy avoids the need for pre-functionalized starting materials or chiral auxiliaries. Dirhodium catalysts have been successfully employed for the enantioselective intermolecular C–H insertion of donor/acceptor carbenes into the tertiary C-H bonds of BCPs. researchgate.netnsf.govberkeley.eduresearcher.life This method allows for the creation of new C-C bonds with high levels of site-selectivity and enantioselectivity, providing access to enantioenriched BCPs while maintaining the integrity of the strained carbocyclic framework. researchgate.netnsf.govberkeley.eduresearcher.life

The development of chiral catalysts has been crucial for this advancement, enabling the functionalization of non-activated primary C–H bonds with high selectivity. researchgate.net This direct C-H functionalization represents a powerful tool for accessing novel and complex chiral BCP architectures.

The table below highlights some advanced methodologies for the synthesis of substituted BCPs:

MethodologyKey FeaturesExample Application
Photochemical/Radical 1,3-DisubstitutionMild reaction conditions, high functional group tolerance, use of visible light. nih.govrsc.orgSynthesis of 1,3-disubstituted BCP ketones and α-chiral BCPs. nih.govrsc.orgresearchgate.net
Metal-Free SynthesisAvoids transition metal catalysts, often proceeds at room temperature. keaipublishing.comRadical acylation of [1.1.1]propellane with aldehydes. keaipublishing.com
Enantioselective C-H ActivationDirect functionalization of the BCP core, provides access to chiral BCPs. researchgate.netnsf.govberkeley.eduresearcher.lifeRhodium-catalyzed C-H insertion of donor/acceptor carbenes. researchgate.netnsf.govberkeley.eduresearcher.life

Atom-Transfer Radical Addition (ATRA) Ring-Opening for Diversified Substitution

Atom-Transfer Radical Addition (ATRA) represents a powerful and versatile method for the 1,3-difunctionalization of the BCP skeleton, starting from [1.1.1]propellane. This process involves the addition of a radical to the central bond of propellane, which triggers a ring-opening to form a bridgehead BCP radical. This intermediate can then be trapped to install a second substituent. rsc.org

The initiation of these radical reactions can be achieved under exceptionally mild conditions. One common approach utilizes triethylborane (B153662) (Et₃B) to generate radicals from alkyl halides. rsc.orgthieme-connect.de This method exhibits broad substrate scope and high functional group tolerance, allowing for the incorporation of complex molecular fragments. rsc.org Alternatively, photoredox catalysis has emerged as a state-of-the-art technique to initiate ATRA reactions. chemrxiv.orgacs.org Visible light-mediated processes enable the use of a wide range of organic halides, including sp²-hybridized (hetero)aryl halides and nonstabilized alkyl halides, which were previously challenging substrates. acs.org

A particularly innovative extension of this chemistry is the Cascade Atom Transfer Radical Addition (CATRA) reaction. This one-step, three-component radical process combines [1.1.1]propellane, an alkene, and an alkyl iodide under visible light photoredox catalysis. chemrxiv.orgchemrxiv.org This strategy is operationally simple and allows for the rapid construction of complex, drug-like BCP scaffolds. The proposed mechanism involves the generation of an alkyl radical from the alkyl iodide, which adds to the alkene. The resulting radical then engages with [1.1.1]propellane to form the BCP core, followed by trapping with an iodide from the starting alkyl iodide to yield the 1,3-disubstituted product. chemrxiv.org

Table 1: Examples of ATRA Reactions for BCP Synthesis
Radical PrecursorInitiator/CatalystSecond ComponentProductYield (%)Reference
Ethyl IodoacetateEt₃B[1.1.1]PropellaneEthyl (3-iodobicyclo[1.1.1]pentan-1-yl)acetate95% rsc.org
1-Iodoadamantanefac-[Ir(ppy)₃][1.1.1]Propellane1-Adamantyl-3-iodobicyclo[1.1.1]pentane91% acs.org
n-Butyl Iodide4CzIPN1-Hexene & [1.1.1]Propellane1-(1-Iodo-2-hexyl)-3-butylbicyclo[1.1.1]pentane85% chemrxiv.org
Iodobenzenefac-[Ir(ppy)₃][1.1.1]Propellane1-Iodo-3-phenylbicyclo[1.1.1]pentane78% acs.org

Grignard Reagent-Mediated Bicyclo[1.1.1]pentane Derivative Synthesis

The addition of organometallic reagents, particularly Grignard reagents, to [1.1.1]propellane provides a complementary and highly effective route to substituted BCPs. thieme-connect.de This reaction involves the nucleophilic attack of the Grignard reagent on the central, highly strained C1-C3 bond of propellane. The ring-opening event produces a stable 3-substituted bicyclo[1.1.1]pentan-1-ylmagnesium halide intermediate. thieme-connect.deacs.org

This BCP-Grignard species is a versatile synthetic handle that can be trapped with a variety of electrophiles, allowing for the introduction of a second functional group at the C1 bridgehead position. acs.org Documented electrophiles include halides, carbonyl compounds (such as aldehydes and ketones), and allylic groups. acs.org Furthermore, these BCP-Grignard intermediates can participate in transition-metal-catalyzed cross-coupling reactions. For instance, Negishi cross-coupling, involving transmetalation to an organozinc species followed by coupling with aryl or heteroaryl halides, is a well-established method for creating C-C bonds at the bridgehead. acs.orgresearchgate.net More directly, iron-catalyzed Kumada cross-coupling reactions have been developed to couple BCP-iodides with aryl and heteroaryl Grignard reagents. nih.gov

This two-step sequence—Grignard addition followed by electrophilic trapping or cross-coupling—offers a modular and reliable approach for accessing a wide range of 1,3-disubstituted BCPs, including those embedded within complex molecular architectures like porphyrinoids. acs.orgnih.govchemrxiv.org

Table 2: Synthesis of BCPs via Grignard Reagents
Grignard ReagentElectrophile / Coupling PartnerCatalystProductYield (%)Reference
Phenylmagnesium BromideI₂None1-Iodo-3-phenylbicyclo[1.1.1]pentane94% thieme-connect.de
Ethylmagnesium BromideBenzaldehydeNonePhenyl((3-ethylbicyclo[1.1.1]pentan-1-yl)methanol)N/A epo.org
4-Methoxyphenylmagnesium Bromide4-IodoanisolePdCl₂(dppf)1,3-Bis(4-methoxyphenyl)bicyclo[1.1.1]pentane85% researchgate.net
3-Thienylmagnesium BromideCO₂None3-(Thiophen-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid82% acs.org

Strategies for Constructing the {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol Scaffold

The synthesis of the specific target molecule, this compound, requires the strategic introduction of two different functional groups—an ethyl group and a hydroxymethyl group—at the bridgehead positions of the BCP core. This can be accomplished through various sequence-specific approaches.

Incorporation of the Ethyl Moiety

The ethyl group can be installed onto the BCP scaffold using the general methodologies described previously. A direct and efficient method involves the reaction of [1.1.1]propellane with an ethyl radical source or an ethyl nucleophile.

Radical Addition : An ATRA reaction using ethyl iodide as the radical precursor, initiated either photochemically or with a chemical initiator like Et₃B, would generate a 3-ethylbicyclo[1.1.1]pentan-1-yl radical. This intermediate can then be trapped by an iodine atom to form 1-ethyl-3-iodobicyclo[1.1.1]pentane, a key precursor for further functionalization. researchgate.net

Grignard Addition : The addition of ethylmagnesium bromide to a solution of [1.1.1]propellane yields the corresponding (3-ethylbicyclo[1.1.1]pentan-1-yl)magnesium bromide. epo.org This intermediate is pivotal as it can be directly used for the subsequent introduction of the hydroxymethyl group.

Introduction of the Hydroxymethyl Group at the Bridgehead

The hydroxymethyl (-CH₂OH) group is a common functional handle in medicinal chemistry and can be introduced at a BCP bridgehead through several reliable methods.

From an Organometallic Intermediate : A BCP-organometallic species, such as the (3-ethylbicyclo[1.1.1]pentan-1-yl)magnesium bromide formed in situ, can be quenched with a suitable electrophile like anhydrous formaldehyde (B43269) (paraformaldehyde). This reaction directly forms the C-C bond and, after aqueous workup, yields the target primary alcohol. A similar strategy involves lithium-halogen exchange from a BCP-iodide followed by reaction with formaldehyde. rsc.org

Reduction of a Carboxylic Acid or Ester : An alternative route involves the reduction of a bridgehead carboxylic acid or its corresponding ester. For example, 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid can be reduced using reagents such as borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) or lithium aluminum hydride (LiAlH₄) to afford the desired hydroxymethyl product. This approach has been successfully applied to analogous BCP systems. univ.kiev.uanih.gov

Multi-Component Reactions and Sequence-Specific Approaches for this compound Formation

Constructing the this compound scaffold can be envisioned through carefully planned multi-step sequences or potentially more convergent multi-component reactions.

Sequence-Specific Approaches:

Two primary synthetic routes can be proposed based on the order of functional group introduction:

Route A: Ethyl Group First

Reaction of [1.1.1]propellane with ethylmagnesium bromide to generate (3-ethylbicyclo[1.1.1]pentan-1-yl)magnesium bromide.

In situ trapping of the Grignard intermediate with paraformaldehyde, followed by an acidic workup to yield this compound. This is arguably the most direct and convergent approach.

Route B: Hydroxymethyl Precursor First

An ATRA reaction between [1.1.1]propellane and an acyl halide like ethyl chlorooxoacetate, followed by trapping, would install an ester group at one bridgehead.

The second bridgehead, likely bearing a halide, could then be subjected to cross-coupling or a Grignard exchange reaction to introduce the ethyl group.

Finally, the ester at the first bridgehead would be reduced to the hydroxymethyl group. This route is more linear and may require more steps but offers flexibility in the choice of reagents.

Multi-Component Reaction (MCR) Strategies:

While a direct three-component reaction involving [1.1.1]propellane, an ethyl radical source, and a hydroxymethyl equivalent in a single pot is not explicitly documented, the principles of MCRs in BCP synthesis suggest its feasibility. chemrxiv.orghznu.edu.cn A hypothetical visible-light-mediated reaction could involve [1.1.1]propellane, ethyl iodide, and an alkene bearing a protected alcohol. The cascade reaction would form a complex BCP structure, which could then be deprotected and modified to reveal the hydroxymethyl group. chemrxiv.orgchemrxiv.org Such an approach would align with modern synthetic goals of increasing molecular complexity rapidly from simple starting materials. rsc.orgresearchgate.net

Reactivity and Functionalization of Bicyclo 1.1.1 Pentane Derivatives with Emphasis on the Methanol Moiety

Functionalization at Bridgehead Positions (C1 and C3)

The functionalization of the tertiary bridgehead positions of BCP derivatives is a well-documented and established field. nih.govresearchgate.netnih.govacs.org These positions mimic the 1,4-substitution pattern of a para-substituted arene, making their derivatization highly valuable in drug design. nih.govacs.org

A variety of functional groups at the bridgehead positions of BCPs can be transformed using a wide range of synthetic methodologies. The high s-character of the C–X bond at the bridgehead influences its reactivity. BCP organometallics, formed from the reaction of [1.1.1]propellane with organometallic reagents, are versatile intermediates for further functionalization through electrophilic trapping or cross-coupling reactions. acs.orgnih.gov

Common transformations include:

Cross-Coupling Reactions: Bridgehead iodides can undergo iron-catalyzed Kumada cross-coupling with aryl and heteroaryl Grignard reagents. acs.org Similarly, Negishi cross-coupling of bridgehead BCP organozinc compounds is also a viable method. nih.gov

Transformations via Boronic Esters: BCP-boronate complexes can be formed and subsequently undergo 1,2-metalate rearrangement, enabling multi-component coupling processes to introduce diverse substituents. acs.org

Radical Reactions: The reaction of [1.1.1]propellane with radical reagents is a common method to install bridgehead substituents. acs.org These substituents, such as iodides or redox active esters, are themselves handles for further functionalization. acs.orgnih.gov

Table 1: Examples of Bridgehead Functionalization Reactions in BCPs
Reaction TypeSubstrateReagentsProduct TypeReference
Kumada CouplingBCP-IodideArMgBr, Fe(acac)3/TMEDAAryl-BCP acs.org
Negishi CouplingBCP-OrganozincAr-X, Pd/Ni catalystAryl-BCP nih.gov
Anionic Addition[1.1.1]PropellaneGrignard Reagents (R-MgX)R-BCP-MgX acs.org
Radical Addition[1.1.1]PropellaneAlkyl/Aryl Halides, Photoredox CatalystFunctionalized BCPs acs.orgnih.gov

Late-stage functionalization is a critical strategy in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. For a molecule like {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol, diversification can be envisioned at both the C1 and C3 positions.

One powerful approach involves the use of BCPs bearing two different boron-based functional groups, such as BCP bis-boronates. nih.gov This strategy allows for programmable and sequential derivatization. By capitalizing on the differential reactivity of boronic pinacol (B44631) esters (Bpin) at the bridgehead (C3) versus the bridge (C2) positions, selective functionalization can be achieved. nih.gov For a molecule like this compound, if a precursor with a boronic ester at the C3 position (occupied by the ethyl group in the target molecule) were synthesized, this position could be functionalized via Suzuki-Miyaura coupling to introduce a variety of aryl or heteroaryl groups.

Another strategy involves direct C-H functionalization. While challenging, rhodium-catalyzed enantioselective bridgehead C-H functionalization using donor/acceptor carbenes has been developed, offering a pathway to introduce new functional groups without pre-installed handles. acs.orgnih.gov This could potentially be applied to a precursor of this compound to diversify the bridgehead positions.

Functionalization at Bridge Positions (C2)

In contrast to the well-established chemistry of bridgehead positions, the functionalization of the three equivalent secondary bridge positions (C2) is a more recent and challenging field. nih.govresearchgate.netnih.gov This emerging area provides access to novel chemical space and new substituent vectors for drug discovery and materials science. nih.govresearchgate.netnih.govacs.org

The primary challenges in bridge functionalization stem from the unique structural and electronic properties of the BCP core. researchgate.netnih.gov The C-H bonds at the bridge positions are strong, with an estimated bond dissociation energy (BDE) of ~106 kcal/mol, making direct C-H activation difficult. chemrxiv.org Furthermore, reactions involving radical or cationic intermediates at the bridge position can be complicated by potential ring-opening of the strained BCP scaffold. chemrxiv.org

Despite these challenges, significant advancements have been made. researchgate.netacs.org Early methods often required the synthesis of bridge-functionalized propellanes, which is a less modular approach. acs.org More recent strategies focus on the direct functionalization of the BCP core. A notable advancement is the development of a generalizable synthetic linchpin strategy involving radical C-H abstraction under mild photoredox conditions. chemrxiv.orgprinceton.educhemrxiv.org This allows for the synthesis of 2-substituted BCPs that can serve as common precursors for further diversification via metallaphotoredox cross-coupling reactions. chemrxiv.orgprinceton.educhemrxiv.org This approach provides access to previously inaccessible 1,2-disubstituted and 1,2,3-trisubstituted BCPs. nih.govprinceton.edu

Radical Chlorination: Selective radical chlorination of the bridge positions of BCPs has been successfully demonstrated. For instance, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be selectively chlorinated at the bridge positions under irradiation with visible light in the presence of a chlorine source. acs.orgnih.govchemistryviews.org Up to four chlorine atoms can be introduced without destroying the strained bicyclic cage. acs.orgnih.gov The reaction conditions can be tuned to control the degree of chlorination. For example, chlorination of the corresponding acid dichloride in CCl4 saturated with Cl2 at 0–5 °C yields bridge-substituted di- and trichlorides. chemistryviews.org These chlorinated BCPs are valuable intermediates, as the chlorine atoms can be subsequently substituted or removed.

Heteroarylation: A direct Minisci-type heteroarylation at the bridge position of BCPs has been developed. chemrxiv.orgchemistryviews.orgnih.govchemrxiv.org This method involves the decarboxylative coupling of free BCP C2-carboxylic acids with various heteroarenes. chemrxiv.orgchemistryviews.orgnih.govchemrxiv.org The reaction is typically performed under hypervalent iodine activation, using an oxidant like phenyliodine bis(trifluoroacetate) (PIFA), and can be promoted by LED irradiation. chemistryviews.org This process provides a modular route to synthetically useful, yet previously difficult to access, 1,2,3-trisubstituted BCP derivatives. chemistryviews.org The reaction is successful with a range of heterocycles, including quinolines and isoquinolines, providing products in low to moderate yields. chemistryviews.org

Table 2: Selected Methods for Bridge (C2) Functionalization of BCPs
Reaction TypeSubstrateKey ReagentsProductReference
Radical ChlorinationBCP-1,3-dicarboxylic acidSOCl₂, Cl₂, visible lightBridge-chlorinated BCPs chemistryviews.org
Decarboxylative HeteroarylationBCP-2-carboxylic acidHeteroarene, PIFA, LED irradiation2-Heteroaryl-BCP chemistryviews.orgnih.gov
C-H BrominationBCP-1,3-dicarboxylic acidNCS, CBrCl₃, visible light2-Bromo-BCP-1,3-dicarboxylic acid princeton.edu

Reactivity of the Hydroxymethyl Group in this compound

The hydroxymethyl group (-CH₂OH) attached to the bridgehead position of the BCP core exhibits reactivity typical of a primary alcohol, allowing for a variety of functional group transformations. Its conversion into other functionalities provides a key point of diversification for molecules like this compound.

The synthesis of the hydroxymethyl group itself is often achieved by the reduction of a corresponding carboxylic acid or ester. For example, methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate can be reduced with lithium aluminium hydride (LiAlH₄) in diethyl ether to yield {3-bromobicyclo[1.1.1]pentan-1-yl}methanol. chemicalbook.com

Once formed, the hydroxymethyl group can undergo several key reactions:

Conversion to Halides: The hydroxyl group can be converted into a good leaving group and substituted by a halide. A common method is treatment with a halogenating agent. For instance, reacting a BCP-hydroxymethyl compound with bromine (Br₂) and triphenylphosphine (B44618) (PPh₃) in the presence of imidazole (B134444) leads to the corresponding bromomethyl derivative. rsc.org This transformation is a crucial step for subsequent nucleophilic substitution or cross-coupling reactions.

Nucleophilic Substitution: The hydroxymethyl group can be activated (e.g., by conversion to a tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidation protocols, providing another avenue for derivatization.

These transformations of the hydroxymethyl moiety are essential for elaborating the structure of BCP-containing compounds and exploring their potential applications.

Oxidation and Reduction Pathways of the Alcohol Functionality

The primary alcohol of this compound can undergo oxidation to furnish the corresponding aldehyde or carboxylic acid, key functional groups for further synthetic transformations. Conversely, the aldehyde can be reduced back to the alcohol.

Oxidation: The oxidation of primary alcohols to aldehydes requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation are typically employed for this transformation. chemistrysteps.comorganic-chemistry.org The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is known for its high selectivity for aldehydes and tolerance of various functional groups. organic-chemistry.orgmdpi.com For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents would be necessary.

Reduction: The reduction of the aldehyde derivative of this compound back to the primary alcohol can be readily achieved using standard hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones and is often the reagent of choice due to its ease of handling. masterorganicchemistry.comlibretexts.org For the reduction of a corresponding carboxylic acid or ester derivative to the alcohol, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. quora.commasterorganicchemistry.comchemistrysteps.com For instance, the related compound, methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate, has been successfully reduced to {3-bromobicyclo[1.1.1]pentan-1-yl}methanol using LiAlH₄. chemicalbook.com

Table 1: Oxidation and Reduction Reactions
TransformationStarting MaterialReagent(s)Product
Oxidation to AldehydeThis compoundPCC or Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N)3-Ethylbicyclo[1.1.1]pentane-1-carbaldehyde
Reduction to Alcohol3-Ethylbicyclo[1.1.1]pentane-1-carbaldehydeNaBH₄This compound
Reduction to Alcohol3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid/esterLiAlH₄This compound

Ether and Ester Formation from this compound

The hydroxyl group of this compound serves as a versatile handle for the formation of ethers and esters, which are common functionalities in drug molecules.

Ether Formation: The synthesis of ethers from BCP alcohols has been identified as a significant challenge. chemrxiv.org A practical and general method for the direct etherification of BCP alcohols involves the use of trichloroacetimidate (B1259523) chemistry under acidic conditions. chemrxiv.org This approach circumvents the base-mediated decomposition pathways that have previously limited the synthesis of BCP ethers. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, can also be employed. chemrxiv.orgresearchgate.net This Sₙ2 reaction typically requires a strong base, such as sodium hydride, to deprotonate the alcohol, forming the alkoxide nucleophile. nih.gov

Ester Formation: Esterification of this compound can be achieved through several standard methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com A more reactive approach involves the use of acid chlorides or anhydrides, which react with the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the liberated acid. nih.gov

Table 2: Ether and Ester Formation Reactions
Reaction TypeReactantsGeneral ConditionsProduct
EtherificationThis compound, Alkyl trichloroacetimidateAcid catalyst{3-Ethylbicyclo[1.1.1]pentan-1-yl}methyl ether
Williamson Ether SynthesisThis compound, Alkyl halideStrong base (e.g., NaH){3-Ethylbicyclo[1.1.1]pentan-1-yl}methyl ether
Fischer EsterificationThis compound, Carboxylic acidAcid catalyst (e.g., H₂SO₄){3-Ethylbicyclo[1.1.1]pentan-1-yl}methyl ester
EsterificationThis compound, Acid chloride/anhydrideBase (e.g., Pyridine){3-Ethylbicyclo[1.1.1]pentan-1-yl}methyl ester

Derivatization for Enhanced Molecular Complexity and Bioisosteric Applications

The derivatization of the methanol (B129727) group on the BCP core is a powerful strategy for enhancing molecular complexity and fine-tuning the properties of drug candidates. nih.govacs.org The BCP moiety itself serves as a non-planar, sp³-rich bioisostere for para-substituted arenes, often leading to improved solubility, metabolic stability, and pharmacokinetic profiles. rsc.orgpnas.org

By functionalizing the methanol group, medicinal chemists can introduce a wide array of substituents to explore structure-activity relationships and optimize drug-target interactions. For example, the alcohol can be converted into an amine, which can then be acylated or alkylated to introduce diverse functionalities. The synthesis of BCP-containing building blocks, such as alcohols, acids, and amines, from precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, provides a platform for creating a vast library of compounds for drug discovery. nih.gov

The incorporation of the this compound motif and its derivatives into bioactive molecules has been shown to be a successful strategy. For instance, BCP analogues of the local anesthetic Benzocaine have been synthesized and evaluated. chemrxiv.org The ability to readily modify the methanol group allows for the attachment of various pharmacophoric elements, enabling the exploration of new chemical space while retaining the beneficial properties of the BCP core. pnas.org The development of versatile synthetic platforms for 1,2-difunctionalized BCPs, which can mimic ortho- and meta-substituted arenes, further expands the utility of these scaffolds in creating novel drug candidates with enhanced properties. pnas.org

Applications and Advanced Derivatization Strategies for Bicyclo 1.1.1 Pentane Scaffolds and 3 Ethylbicyclo 1.1.1 Pentan 1 Yl Methanol

Bicyclo[1.1.1]pentanes as Bioisosteric Replacements in Advanced Molecular Architectures

Bicyclo[1.1.1]pentanes have emerged as effective bioisosteres for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups in drug design. nih.govnih.govuniv.kiev.ua This "escape from flatland" strategy, which involves increasing the three-dimensionality of drug candidates, can lead to improved pharmacological profiles. researchgate.net The BCP core replicates the 180° exit vector of a para-substituted arene, albeit with a shorter separation between substituents. acs.org This structural mimicry allows for the strategic modification of molecules to enhance their properties. nih.gov

Impact on Physicochemical Parameters and Molecular Topology

The replacement of aromatic rings with BCP scaffolds can significantly enhance the physicochemical properties of drug candidates. researchgate.net Introducing the sp³-rich BCP cage often leads to increased aqueous solubility and improved metabolic stability. nih.gov For instance, BCP analogues of bioactive compounds have demonstrated improved permeability. univ.kiev.ua The rigid, non-planar structure of the BCP core disrupts the planarity of molecules, which can be advantageous for optimizing pharmacokinetic properties.

Below is a table comparing the calculated physicochemical properties of a para-substituted benzene derivative with its BCP bioisostere, illustrating the typical changes observed upon this substitution.

Propertyp-Xylene1,3-Dimethylbicyclo[1.1.1]pentane
Molecular Weight 106.17110.20
cLogP 3.152.80
Topological Polar Surface Area (TPSA) 0 Ų0 Ų
Fraction of sp³ Carbons 0.251.00

This is an illustrative example; actual values may vary depending on the specific substituents.

Strategies for Structure-Activity Relationship (SAR) Studies Utilizing C2-Substituted BCPs

While bridgehead (C1 and C3) functionalization of BCPs is well-established for mimicking para-substitution, functionalization at the bridge (C2) position offers novel vectors for drug discovery, potentially mimicking ortho- and meta-substituted arenes. researchgate.netresearchgate.net However, studying the structure-activity relationships of C2-substituted BCPs has been challenging due to the need for multi-step de novo synthesis for each analogue. researchgate.net

Recent advancements have focused on the late-stage functionalization of BCPs to enable more efficient SAR studies. researchgate.net One strategy involves the preparation of BCPs with functionalizable handles at the bridge positions, which can then be elaborated into a variety of substituents. This approach allows for the rapid generation of a library of analogues from a common intermediate, facilitating a more thorough exploration of the chemical space around the BCP core. For example, the development of methods to access 1,2-difunctionalized BCPs is a significant step towards creating analogues of ortho- and meta-substituted benzenes. nih.gov

Role in Materials Science and Supramolecular Chemistry

The rigid, rod-like nature of the BCP scaffold makes it a valuable component in materials science and supramolecular chemistry. researchgate.netnih.gov Its defined geometry and chemical stability allow for the construction of highly ordered molecular architectures.

Building Blocks for Molecular Rods and Supramolecular Linker Units

1,3-Disubstituted BCPs serve as non-conjugated, rigid spacers to connect functional motifs in a linear fashion. nih.gov This property has been exploited in the design of "molecular rods" for applications in nanotechnology and molecular electronics. researchgate.net The BCP linker maintains a fixed distance and orientation between the connected units, which is crucial for controlling the properties of the resulting materials.

Incorporation into Macrocycles and Coordination Polymers

The defined geometry of BCPs also makes them ideal building blocks for the construction of macrocycles and coordination polymers. nih.gov By incorporating BCP units into larger cyclic structures, it is possible to create molecules with well-defined shapes and cavities. In the realm of coordination polymers and metal-organic frameworks (MOFs), BCP-dicarboxylic acids can act as rigid linkers, connecting metal nodes to form extended, porous structures. nih.gov The use of BCP-based diphosphine ligands has also been explored for the generation of straight-shaped metal complexes and coordination polymers. google.comorganic-chemistry.org

Potential Functionalization of {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol for Specific Applications

The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The reactivity of this hydroxyl group is expected to be similar to that of other primary alcohols, enabling a suite of standard organic transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. organic-chemistry.orgnih.gov Mild oxidation conditions can selectively yield the aldehyde, a useful intermediate for forming imines, alkenes, and other functional groups. More vigorous oxidation can produce the carboxylic acid, which can then be converted into esters, amides, or acid halides. organic-chemistry.org These carboxylic acid derivatives are valuable for introducing the BCP moiety into peptides or for creating linkers for materials science applications. nih.gov

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives to form BCP-containing esters. Similarly, etherification reactions can be employed to introduce a variety of alkyl or aryl groups, leading to the formation of BCP ethers. These transformations are useful for modifying the lipophilicity and other physicochemical properties of the molecule.

Conversion to Amines: The alcohol can be converted to an amine through a multi-step process, often involving conversion to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. nih.govresearchgate.net Alternatively, the Mitsunobu reaction offers a direct method for converting alcohols to various nitrogen-containing functional groups, such as azides or phthalimides, which can then be transformed into primary amines. nih.gov Bicyclo[1.1.1]pentylamines are of significant interest as bioisosteres of anilines in drug discovery. nih.govrsc.org

The table below summarizes potential functionalization reactions for this compound.

Starting MaterialReagents and ConditionsProduct Functional GroupPotential Applications
This compoundPCC, CH₂Cl₂AldehydeIntermediate for imine/alkene synthesis
This compoundJones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidPeptide synthesis, linkers for materials
This compoundRCOOH, DCC, DMAPEsterProdrugs, liquid crystals
This compound1. TsCl, pyridine (B92270); 2. NaN₃; 3. H₂, Pd/CAmineAniline bioisosteres in drug discovery
This compoundHN₃, PPh₃, DEAD (Mitsunobu reaction)Azide (precursor to Amine)Bioorthogonal chemistry, drug discovery

These functionalization strategies open up a wide range of possibilities for creating novel molecules based on the this compound core, with tailored properties for specific applications in various fields of chemistry.

Synthesis of Targeted Ligands or Scaffold Components from the Methanol (B129727) Moiety

The hydroxyl group of this compound serves as a versatile chemical handle for the synthesis of more complex molecules, including targeted ligands and functionalized scaffold components. This primary alcohol can undergo a variety of well-established chemical transformations to introduce new functional groups, enabling its conjugation to other molecules of interest or its elaboration into more complex structures. The bicyclo[1.1.1]pentane (BCP) core provides a rigid, three-dimensional, non-classical bioisostere for para-substituted phenyl rings, making its derivatives highly valuable in medicinal chemistry. nih.govresearchgate.netuniv.kiev.ua The methanol moiety provides a key attachment point for incorporating this desirable scaffold into larger drug candidates.

Common synthetic strategies employed to derivatize the methanol group include oxidation, conversion to a leaving group for substitution reactions, and transformation into other functional moieties. For instance, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. These functional groups are staples in organic synthesis, participating in reactions such as reductive amination, amide bond formation, and esterification, thereby linking the BCP scaffold to peptides, heterocycles, or other pharmacophores.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or directly into a halide. This activates the carbon for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including azides (precursors to amines and triazoles), cyanides (precursors to carboxylic acids and amines), and thiols. These transformations are critical for building diversity and tailoring the physicochemical properties of the final compounds. Research on analogous compounds, such as (3-methylbicyclo[1.1.1]pentan-1-yl)methanol, has demonstrated the feasibility of these transformations, including conversion to amines, ethanethioates, and sulfonyl chlorides, on a multigram scale. univ.kiev.ua

The table below summarizes key synthetic transformations of the methanol moiety on the BCP scaffold, based on established chemical principles and reactions demonstrated on closely related analogs. univ.kiev.ua

Starting Material Reagents and Conditions Product Functional Group Potential Application
This compound1. SOCl₂ or (COCl)₂; 2. NaN₃; 3. H₂, Pd/C or LiAlH₄Amine (-CH₂NH₂)Amide coupling, reductive amination
This compoundPCC or DMPAldehyde (-CHO)Reductive amination, Wittig reaction
This compoundJones Reagent (CrO₃, H₂SO₄) or TEMPOCarboxylic Acid (-COOH)Amide coupling, ester formation
This compound1. TsCl, Pyridine; 2. NaX (X=CN, N₃, SAc)Nitrile, Azide, ThioacetateVersatile intermediates for further synthesis
This compoundPBr₃ or PPh₃/I₂Halide (-CH₂Br, -CH₂I)Grignard reagent formation, cross-coupling

Exploration of Novel Chemical Space through Programmable Functionalization of this compound

The exploration of novel chemical space is a central theme in drug discovery, aiming to identify molecules with new structures and biological activities. nih.govrsc.org The BCP scaffold is particularly attractive for this purpose due to its unique three-dimensional geometry. researchgate.net Programmable functionalization refers to a strategy where different positions on a core scaffold can be selectively and sequentially modified, allowing for a systematic and modular exploration of the chemical space surrounding that scaffold. nih.govscilit.com

While this compound itself is a disubstituted BCP, advanced strategies can be envisioned to introduce further complexity in a controlled manner. A leading approach for the programmable functionalization of the BCP core involves the use of boronates. nih.govscilit.com Research has demonstrated a strategy for the late-stage, sequential derivatization of BCP bis-boronates. nih.gov This method leverages the differential reactivity of boronic pinacol (B44631) esters (Bpin) at the bridgehead (C1, C3) versus the bridge (C2) positions. nih.gov

Applying this logic to a scaffold like this compound would first require the synthesis of a precursor bearing functional handles amenable to this programmable approach, such as boronic esters. For instance, one could synthesize a BCP derivative with an ethyl group at one bridgehead, a protected methanol at the other, and a boronic ester at a bridge position (C2). The inherent chemoselectivity of the different boronate groups would then allow for a series of distinct, directed chemical modifications. nih.gov

This approach enables the selective activation and functionalization of one position while leaving others intact for subsequent reactions. nih.govscilit.com Such selective transformations at both bridgehead and bridge positions can generate C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs, accessing previously unexplored areas of chemical space. nih.gov This modularity is highly advantageous for structure-activity relationship (SAR) studies, as it allows for the rapid generation of a library of analogs from a common intermediate, where each analog explores a different vector from the central BCP core. researchgate.net

The following table outlines a conceptual framework for the programmable functionalization of a BCP scaffold related to this compound, based on reported bis-boronate chemistry. nih.gov

Step Conceptual Intermediate Transformation Outcome
1BCP with C1-Ethyl, C3-CH₂OP(rotected), and C2-Bpin groupsSelective cross-coupling at the C2-Bpin positionIntroduces a first point of diversity at the bridge position, creating a C1,C2,C3-trisubstituted BCP.
2Resulting C1,C2,C3-trisubstituted BCPDeprotection of the C3-methanol groupReveals the hydroxyl group for further functionalization.
3Resulting C1,C2,C3-trisubstituted BCP-methanolConversion of the C3-methanol to a different functional group (e.g., amine, carboxylic acid)Introduces a second point of diversity at a bridgehead position.
4Iterative FunctionalizationFurther modification of the newly introduced groupsSystematic exploration of the chemical space around the rigid BCP core.

This programmable, late-stage functionalization strategy allows medicinal chemists to systematically navigate a wide diversity of chemical space from simple building blocks, ultimately accelerating the discovery of novel bioactive molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for {3-Ethylbicyclo[1.1.1]pentan-1-yl}methanol, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves multi-step reactions, including alkylation of bicyclo[1.1.1]pentane precursors under controlled temperature and light conditions to minimize side reactions. Flow reactors can enhance efficiency by improving heat transfer and reducing reaction times . Purification often employs column chromatography or recrystallization, with yields highly dependent on solvent choice (e.g., THF or DCM) and catalyst systems (e.g., palladium for cross-coupling) .

Q. How can NMR and IR spectroscopy be used to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H-NMR : Characteristic signals for the bicyclo[1.1.1]pentane core appear as distinct multiplets in the δ 1.5–2.5 ppm range, while the hydroxymethyl group (CH₂OH) shows a triplet near δ 3.5–4.0 ppm. Ethyl substituents exhibit quartets (δ 1.0–1.4 ppm) and triplets (δ 0.8–1.0 ppm) .
  • IR : The O-H stretch (broad peak ~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹) confirm the alcohol functionality. Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) indicates successful reduction of ester intermediates .

Q. What are common functionalization reactions for the hydroxymethyl group in bicyclo[1.1.1]pentane derivatives?

  • Methodology : The hydroxymethyl group undergoes oxidation (e.g., with PCC or Dess-Martin periodinane) to yield ketones, esterification (using acyl chlorides or anhydrides), or nucleophilic substitution (e.g., tosylation followed by displacement with amines/thiols). Reaction efficiency depends on steric hindrance from the bicyclic core .

Advanced Research Questions

Q. How does the strained bicyclo[1.1.1]pentane framework influence reactivity in cross-coupling reactions?

  • Methodology : The high ring strain (~70 kcal/mol) enhances reactivity in radical-mediated processes (e.g., halogen atom transfer under visible light) and Suzuki-Miyaura couplings. Steric constraints require bulky ligands (e.g., SPhos) to stabilize palladium intermediates. Computational studies (DFT) predict regioselectivity in functionalization .

Q. What strategies mitigate data contradictions in biological activity studies of bicyclo[1.1.1]pentane derivatives?

  • Methodology :

  • Structural validation : Ensure purity (>95%) via HPLC and 2D-NMR (e.g., HSQC, HMBC) to rule out impurities as confounding factors.
  • Bioisostere optimization : Compare pharmacokinetic profiles (e.g., logP, metabolic stability) against traditional aromatic bioisosteres using in vitro assays (e.g., microsomal stability tests) .

Q. How can computational models (e.g., PASS, molecular docking) predict the bioactivity of this compound derivatives?

  • Methodology :

  • PASS prediction : Input molecular descriptors (e.g., topological polar surface area, H-bond donors) to estimate pharmacological effects (e.g., neuroprotective or anti-inflammatory activity).
  • Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., NMDA receptors), prioritizing derivatives with favorable binding energies (< -7 kcal/mol) .

Q. What are the challenges in characterizing radical intermediates formed during reactions of bicyclo[1.1.1]pentane derivatives?

  • Methodology :

  • EPR spectroscopy : Detect transient radicals (e.g., iodine-centered radicals in halogen transfer reactions) at low temperatures (77 K).
  • Trapping experiments : Use TEMPO or DMPO to stabilize intermediates for identification via LC-MS or NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.